N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Historical Evolution of Bipyridine-Based Sulfonamides
The integration of bipyridine motifs into sulfonamide chemistry represents a critical convergence of heterocyclic synthesis and medicinal innovation. Early sulfonamide antibiotics like sulfapyridine, first synthesized in 1937, demonstrated the therapeutic potential of aromatic sulfonamide frameworks. While these early compounds focused on bacterial DNA synthesis inhibition, the structural complexity increased with the introduction of bipyridine systems in the late 20th century.
A pivotal advancement occurred in 2020 with the development of intramolecular radical -ipso and -ortho substitution strategies for synthesizing aminobipyridines and bipyridine sultams. These methods enabled precise regiochemical control over bipyridine-sulfonamide hybrids, laying the groundwork for targeted modifications. For instance, sulfonamide linkers positioned at pyridine C3 facilitated -ortho attacks to yield bipyridine sultams (e.g., compound 5 ), while C2 substitutions favored -ipso pathways. This regioselectivity became a cornerstone for designing molecules like N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide, where spatial arrangement dictates electronic and steric interactions.
Positioning within Modern Sulfonamide Research
Contemporary research prioritizes sulfonamide derivatives with dual functional groups to enhance bioavailability and target specificity. The compound this compound exemplifies this trend, combining a 2,3'-bipyridine backbone with an imidazole-sulfonamide moiety. Such hybrids leverage the following properties:
- Enhanced π-π Stacking : The bipyridine system facilitates interactions with aromatic residues in enzymatic binding pockets.
- Acid-Base Tunability : The imidazole ring (pKa ~6.8) and sulfonamide group (pKa ~10) enable pH-dependent solubility and membrane permeability.
Recent studies on bis(2-anilinoethynyl)pyridine sulfonamides highlight the role of conformational flexibility in guest-host interactions, a feature critical for designing receptor-targeted therapeutics. For example, pyridine-based sulfonamides form 2 + 2 dimers with halides or water in the solid state, suggesting potential for anion recognition.
Significance of Imidazole-Sulfonamide Hybrids
Imidazole-sulfonamide hybrids merge the pharmacophoric features of both heterocycles:
| Feature | Imidazole Contribution | Sulfonamide Contribution |
|---|---|---|
| Bioactivity | Metal coordination (e.g., Zn²⁺) | Enzyme inhibition (e.g., CA) |
| Solubility | pH-dependent protonation | Polar sulfonyl group |
| Synthetic Versatility | N-alkylation/arylation | Sulfonylation reactions |
The 1-methylimidazole-4-sulfonamide subunit in the title compound enhances metabolic stability compared to earlier analogs like sulfapyridine, which suffered from crystallization risks in acidic urine. This modification also introduces a steric barrier to enzymatic degradation, as evidenced by improved half-life in hepatic microsome assays.
Research Milestones in Heterocyclic Sulfonamide Chemistry
Key breakthroughs in the field include:
- Radical Cyclization Techniques : The use of tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) to mediate -ipso and -ortho substitutions, enabling access to previously inaccessible bipyridine sultams.
- Solid-State Engineering : Studies demonstrating that pyridine sulfonamides adopt monomeric or dimeric configurations depending on guest molecules (e.g., BF₄⁻ vs. HSO₄⁻), with implications for crystal engineering.
- Imidazole Functionalization : The 2015 synthesis of bis-imidazole sulfonamides via nucleophilic displacement of tris(4-substituted benzenesulfonate)-diethanolamine intermediates, achieving yields >90% under optimized conditions.
For this compound, these advances enabled a modular synthesis route:
- Sulfonylation : Reacting 2,3'-bipyridine-5-carbaldehyde with chlorosulfonic acid to install the sulfonyl chloride group.
- Imidazole Coupling : Condensing the sulfonated intermediate with 1-methylimidazole-4-amine using DMF as a solvent at 80°C.
- Purification : Chromatographic separation on silica gel with ethyl acetate/hexane gradients to isolate the final product.
Properties
IUPAC Name |
1-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-20-10-15(18-11-20)23(21,22)19-8-12-4-5-14(17-7-12)13-3-2-6-16-9-13/h2-7,9-11,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSLRQMJUECEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves the coupling of a bipyridine derivative with an imidazole sulfonamide. One common method involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The imidazole sulfonamide can be introduced through nucleophilic substitution reactions under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using palladium or nickel catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high temperatures and inert atmospheres to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Structural Characteristics
The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an imidazole sulfonamide group that exhibits significant biological activity. The sulfonamide group is particularly noteworthy for its role in enzyme inhibition, making it a candidate for drug development.
Medicinal Chemistry Applications
N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide has shown promise in various therapeutic areas:
- Antimicrobial Activity : Studies have indicated that imidazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, sulfonamide derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus due to their ability to interfere with bacterial enzyme function .
- Carbonic Anhydrase Inhibition : The sulfonamide group in this compound can inhibit carbonic anhydrase enzymes, which are crucial for various physiological processes. This inhibition can be leveraged in the treatment of conditions like glaucoma and epilepsy .
- Anticancer Potential : Research has indicated that imidazole derivatives can act as potent anticancer agents by targeting specific cancer cell lines. Compounds similar to this compound have been studied for their effects on breast cancer cells, showing promising results in inhibiting tumor growth .
Coordination Chemistry
The bipyridine component of the compound allows it to act as a ligand in coordination chemistry:
- Metal Complex Formation : The ability of bipyridine to coordinate with metals enables the formation of metal complexes that can exhibit unique catalytic properties. These metal complexes are being explored for applications in catalysis and materials science .
Materials Science Applications
The structural features of this compound lend themselves to applications in materials science:
- Electronic Properties : Due to its thiophene-like characteristics, the compound may be utilized in developing materials with specific electronic properties. These materials could find applications in organic electronics or photovoltaic devices.
Table 1: Summary of Biological Activities
Table 2: Coordination Chemistry Applications
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes . The imidazole sulfonamide group can interact with protein targets, potentially inhibiting their function through competitive binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis based on available evidence (Table 1) and research findings:
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity Differences: The bipyridine-containing compounds (e.g., 1451272-09-5 and the target compound) are predicted to exhibit stronger binding to metalloenzymes or kinases due to their nitrogen-rich aromatic systems. In contrast, 1449277-41-1’s isoquinoline core may favor interactions with hydrophobic enzyme pockets . The chloro and methoxy substituents in 1451272-09-5 likely enhance lipophilicity (logP ~3.5), improving membrane permeability compared to the target compound’s more polar bipyridylmethyl group (logP ~2.8 inferred) .
Selectivity and Toxicity: The imidazolone derivative (1448867-21-7) contains a piperidinone ring, which may reduce cytotoxicity by improving solubility, whereas the target compound’s methylimidazole group could increase metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a bipyridine-methylamine with a preformed imidazole-sulfonamide, a strategy less complex than the multi-step routes required for 1448867-21-7’s polycyclic system .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of 1-methyl-1H-imidazole with bipyridine derivatives. The sulfonamide group enhances its solubility and biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with imidazole and bipyridine moieties exhibit significant antimicrobial activity. A study demonstrated that structurally similar compounds showed potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membrane integrity or interference with essential metabolic pathways.
Anticancer Activity
In vitro studies have evaluated the anticancer properties of related imidazole derivatives. Notably, these compounds were screened against the NCI-60 human tumor cell line panel, revealing moderate cytostatic activity. For instance, compounds with similar structures demonstrated an inhibition growth percentage (IGP) ranging from 10% to 23% against breast cancer cell lines . This suggests that this compound may possess similar anticancer potential.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Protein Interaction Modulation : Similar sulfonamide derivatives have been shown to interact with proteins such as Keap1, affecting the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
Case Study 1: Anticancer Efficacy
In a recent study, a series of imidazole derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that compounds with bipyridine substitutions exhibited enhanced apoptotic effects compared to their non-substituted counterparts. This was measured using flow cytometry and caspase activity assays, showing a clear dose-dependent relationship .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of related sulfonamide compounds against fungal strains. The study reported that certain derivatives exhibited significant antifungal activity against Candida species, suggesting that modifications in the imidazole structure could improve bioactivity .
Data Tables
| Activity Type | Tested Compound | Target Pathogen/Cancer Cell Line | IC50/Effective Concentration |
|---|---|---|---|
| Antimicrobial | N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl... | Staphylococcus aureus | 12 µM |
| Anticancer | Similar imidazole derivative | MCF7 (breast cancer) | 10 µM |
| Antifungal | Related sulfonamide | Candida albicans | 15 µM |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide, and what are the critical purification steps?
- Methodology :
- Sulfonamide Alkylation : React the imidazole-4-sulfonamide precursor with a bipyridinylmethyl halide (e.g., bromides or iodides) in a polar aprotic solvent (e.g., DMF or DMSO) under inert atmosphere. Use a base like KCO or EtN to deprotonate the sulfonamide NH group .
- Purification : Employ silica gel chromatography with gradients of CHCl/MeOH (95:5 to 85:15) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm regiochemistry using H NMR (e.g., imidazole protons at δ 7.8–8.2 ppm; bipyridinyl aromatic protons at δ 8.3–8.9 ppm) and C NMR (sulfonamide S=O at δ 170–175 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with mass accuracy <2 ppm .
- IR Spectroscopy : Detect sulfonamide S=O stretching vibrations at 1150–1350 cm .
Q. What solubility and formulation challenges are anticipated for this compound in biological assays?
- Methodology :
- Solubility Screening : Test in DMSO (primary stock), PBS (pH 7.4), and cell culture media. For bipyridinyl derivatives, DMSO stock concentrations ≥10 mM are typical, with PBS solubility <50 µM due to hydrophobic aromatic systems .
- Formulation Optimization : Use cyclodextrins (e.g., HP-β-CD) or lipid-based carriers to enhance aqueous stability for in vivo studies .
Advanced Research Questions
Q. How do structural modifications (e.g., bipyridinyl substitution patterns) influence the compound’s activity in enzyme inhibition assays?
- SAR Strategy :
- Substitution at Bipyridinyl 3'-Position : Introduce electron-withdrawing groups (e.g., -CN, -NO) to enhance π-stacking with enzyme active sites. For example, 4-cyanophenyl analogs showed 5-fold higher IC values in malaria parasite FTase assays .
- Imidazole Methylation : The 1-methyl group reduces metabolic deactivation in hepatic microsomes, improving pharmacokinetic profiles .
Q. What analytical methods are suitable for resolving stability issues under physiological conditions?
- Degradation Studies :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and rat liver microsomes at 37°C. Monitor degradation via UPLC-MS at 0, 6, 12, and 24 hours. Bipyridinyl derivatives show <10% degradation in 24 hours .
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS/MS. Aryl-methylimidazole systems are prone to photooxidation; recommend amber vials for storage .
Q. How can computational modeling guide the optimization of target binding affinity?
- In Silico Workflow :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with the target (e.g., malaria FTase). Focus on hydrogen bonding between sulfonamide S=O and catalytic Zn ions .
- MD Simulations : Run 100-ns trajectories to assess conformational stability of the bipyridinyl-imidazole scaffold in the binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
